(2H-1,3-Benzoxathiol-2-yl)acetic acid
Description
(2H-1,3-Benzoxathiol-2-yl)acetic acid (IUPAC name: 2-(2-methyl-1,3-benzoxathiol-2-yl)acetic acid) is a heterocyclic compound featuring a fused benzene ring with a 1,3-benzoxathiol system substituted by a methyl group and an acetic acid moiety. Its molecular formula is reported as C₁₀H₈O₅S (molecular weight: 240.23 g/mol) .
Properties
CAS No. |
62675-11-0 |
|---|---|
Molecular Formula |
C9H8O3S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(1,3-benzoxathiol-2-yl)acetic acid |
InChI |
InChI=1S/C9H8O3S/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-4,9H,5H2,(H,10,11) |
InChI Key |
MNIUVXNJSQIWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(S2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,3-Benzoxathiol-2-yl)acetic acid typically involves the cyclization of 2-aminobenzenethiol with acetic acid derivatives under controlled conditions. One common method includes the use of phosphorus pentoxide as a dehydrating agent in dichloromethane, followed by purification through silica gel column chromatography using a solvent system like n-hexane and ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2H-1,3-Benzoxathiol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be modified using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzoxathiol derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
(2H-1,3-Benzoxathiol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2H-1,3-Benzoxathiol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Features
The compound’s core structure consists of a benzoxathiol ring (a six-membered benzene fused with a five-membered oxathiole ring containing one oxygen and one sulfur atom).
Comparison Table
Below is a comparative analysis of (2H-1,3-benzoxathiol-2-yl)acetic acid with structurally related compounds (Table 1):
Detailed Analysis of Structural Differences
Benzoxathiol vs. Benzothiazole/Thiazole Derivatives
- The benzoxathiol system in the target compound incorporates both oxygen and sulfur in its heterocyclic ring, while benzothiazole derivatives (e.g., (1,3-benzothiazol-2-yl)acetic acid ) replace oxygen with nitrogen, altering electronic properties and hydrogen-bonding capacity.
- The oxo group in 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid enhances electrophilicity and reactivity compared to the methyl-substituted benzoxathiol system .
Industrial and Pharmaceutical Use
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